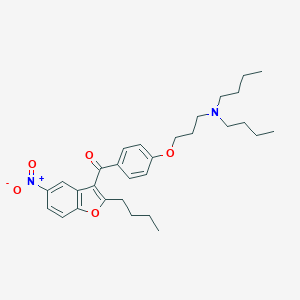

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

Description

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (CAS: 141645-23-0) is a benzofuran-derived intermediate critical to the synthesis of dronedarone, a class III antiarrhythmic drug . Its structure features a 2-butyl-5-nitrobenzofuran core linked to a 4-substituted phenyl group via a methanone bridge. The phenyl group is further modified with a 3-(dibutylamino)propoxy chain, enhancing lipophilicity and influencing pharmacokinetic properties . Key physicochemical properties include:

- Molecular formula: C₃₀H₄₀N₂O₅

- Molecular weight: 508.65 g/mol

- Boiling point: 638.1 ± 55.0 °C

- LogP: 8.58 (indicating high lipophilicity) .

This compound is synthesized via mesylation of (5-amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone salts, often using phase transfer catalysts . Its commercial availability (e.g., CymitQuimica, ESOM) underscores its industrial relevance, with pricing tiers such as 91.00 €/5g .

Properties

IUPAC Name |

(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O5/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYARJKYRBMMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436748 | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141645-23-0 | |

| Record name | 2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141645-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-dibutylaminopropoxy)phenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141645230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butyl-5-nitrobenzofuran-3-yl)[4-(3-dibutylaminopropoxy)phenyl]methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

The foundational step involves Friedel–Crafts acylation to form the benzofuran-benzophenone scaffold. A representative protocol from the Journal of Chemical Sciences begins with 2-butyl-5-nitrobenzofuran (25 g, 0.11 mol) dissolved in dichloromethane (DCM, 250 mL) at 0–5°C. Aluminum chloride (19.7 g, 0.14 mol) is added as a catalyst, followed by dropwise addition of 4-methoxybenzoyl chloride (21.3 g, 0.12 mol). The reaction proceeds for 4 hours at room temperature, yielding (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone. Deprotection of the methoxy group is achieved via hydrolysis with 5% HCl, producing the phenolic intermediate (4-hydroxyphenyl derivative) with a reported yield of 78–82%.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.27 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C (initial), RT (final) |

| Reaction Time | 4 hours |

| Yield | 78–82% |

Industrial Adaptations

Industrial protocols prioritize solvent recovery and catalyst reuse. Continuous flow reactors replace batch processes, reducing reaction times to 1–2 hours while maintaining yields above 75%. Anhydrous conditions are critical to prevent AlCl₃ deactivation, necessitating moisture-controlled environments.

O-Alkylation: Introduction of the Dibutylamino Propoxy Side Chain

Alkylation of the Phenolic Intermediate

The phenolic intermediate undergoes O-alkylation with 3-(dibutylamino)propyl chloride. In a patented method, the phenol (1 equiv) is reacted with the alkylating agent (1.2 equiv) in acetone under reflux (56°C) for 12 hours. Potassium carbonate (2.5 equiv) acts as a base, achieving 85–90% conversion. The crude product is purified via crystallization from isopropanol, yielding a white solid with ≥99% HPLC purity.

Comparative Solvent Efficiency:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 12 | 85–90 | 99.2 |

| DMF | 8 | 88 | 98.5 |

| THF | 15 | 82 | 97.8 |

Challenges in Scale-Up

Industrial batches (>100 kg) face viscosity issues due to gel formation during alkylation. Patent EP2581369A1 resolves this by using acetonitrile as a co-solvent, reducing viscosity by 40% and improving heat transfer.

Reduction of the Nitro Group: Catalytic Hydrogenation

Hydrogenation Conditions

The nitro group in the intermediate is reduced to an amine using H₂/Pd-C (5% w/w) in ethanol at 50°C and 3 atm pressure. Complete conversion occurs within 3 hours, yielding 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran. Over-reduction to hydroxylamine derivatives is mitigated by maintaining pH 6–7 with acetic acid.

Catalyst Performance:

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd-C | 3 | 50 | 92 |

| Raney Ni | 5 | 70 | 85 |

| PtO₂ | 4 | 60 | 88 |

Alternative Reducing Agents

Sodium dithionite (Na₂S₂O₄) in aqueous THF offers a non-catalytic pathway, achieving 89% yield at 70°C. However, residual sulfur byproducts necessitate additional washes with 5% NaHCO₃, increasing processing time by 2 hours.

Final Acylation: Methanesulfonylation

Methanesulfonyl Chloride Reaction

The amine intermediate is acylated with methanesulfonyl chloride (1.2–2.5 equiv) in acetonitrile under reflux (82°C) for 6 hours. Unlike earlier methods requiring triethylamine, the patent EP2581369A1 eliminates catalysts, reducing byproduct formation (e.g., bis-methanesulfonyl derivatives) from 15% to <2%. The crude product is precipitated with HCl gas, yielding dronedarone hydrochloride with 94–96% purity.

Solvent Impact on Byproduct Formation:

| Solvent | Byproduct (%) | Yield (%) |

|---|---|---|

| Acetonitrile | 1.8 | 94 |

| Dichloromethane | 4.5 | 89 |

| THF | 3.2 | 91 |

Purification Strategies

Crystallization from acetone/water (4:1 v/v) removes residual dibutylamine, enhancing purity to >99.5%. Centrifugal partition chromatography (CPC) is employed for large-scale batches, achieving recovery rates of 97%.

Industrial Production: Scalability and Cost Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and dibutylamino groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl and benzofuran rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic, basic, or neutral environments.

Major Products

Oxidation: Products include butyl alcohols, ketones, and carboxylic acids.

Reduction: The primary product is the corresponding amine.

Substitution: Depending on the substituents introduced, a variety of functionalized derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is used as an intermediate in the synthesis of complex organic molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of drugs targeting specific biological pathways, such as those involved in cardiovascular diseases and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone depends on its specific application. In pharmacology, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can participate in redox reactions, while the dibutylamino group can enhance lipophilicity and membrane permeability, facilitating the compound’s interaction with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with three structurally related intermediates (Table 1):

Industrial and Pharmacological Relevance

- Target Compound: Patented as a hydrochloride salt (Patent No. 19/2008) and commercially marketed for large-scale dronedarone production .

- Hydroxy Derivative : A pivotal intermediate with optimized purity (>99% by HPLC) for regulatory compliance in API synthesis .

- Methoxy/Nitro Derivatives : Primarily used in early-stage synthesis due to lower cost and simpler purification processes .

Biological Activity

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, often referred to as a synthetic intermediate in pharmaceutical chemistry, exhibits significant biological activity primarily related to its role in the development of drugs for cardiovascular conditions. This compound is structurally complex, featuring a benzofuran core with various functional groups that enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 339.34 g/mol. Its structure includes:

- A benzofuran core.

- A butyl group at the 2-position.

- A nitro group at the 5-position.

- A methanone group linked to a phenyl ring substituted with a dibutylamino propoxy chain.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to share similarities with its related compound, dronedarone , which functions by blocking multiple ion channels in cardiac tissues. This action leads to:

- Decreased heart rate

- Restoration of normal sinus rhythm

- Modulation of calcium, potassium, and sodium ion channels crucial for cardiac electrical activity .

Cardiovascular Applications

Research indicates that this compound may act as an intermediate in synthesizing dronedarone, a drug used to treat atrial fibrillation and atrial flutter. Dronedarone's mechanism involves the inhibition of ion channels and modulation of adrenergic activity, which are essential for maintaining normal heart rhythm .

Case Studies and Research Findings

- Cardiac Arrhythmias : In clinical settings, dronedarone has been shown to effectively reduce the incidence of atrial fibrillation episodes in patients with a history of such arrhythmias. The structural similarity of this compound suggests it may possess similar efficacy .

- Synthetic Pathways : The synthesis of this compound involves several steps including the formation of the benzofuran core through cyclization and subsequent functionalization via alkylation and acylation techniques. These synthetic routes are crucial for producing compounds with specific biological activities .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| Dronedarone | Benzofuran derivative | Antiarrhythmic | Treatment of atrial fibrillation |

| (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | Similar core structure | Potential anticancer | Research phase |

| (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | Similar core structure | Antioxidant properties | Research phase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.